molecular formula C10H13NO B1611564 1-Pyridin-3-YL-pent-4-EN-1-OL CAS No. 81418-01-1

1-Pyridin-3-YL-pent-4-EN-1-OL

Cat. No. B1611564
CAS RN: 81418-01-1
M. Wt: 163.22 g/mol
InChI Key: BDYTVZFUERQVCT-UHFFFAOYSA-N
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Description

“1-Pyridin-3-YL-pent-4-EN-1-OL” is a heterocyclic organic compound . It has a molecular formula of C10H13NO and a molecular weight of 163.22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Pyridin-3-YL-pent-4-EN-1-OL” include a molecular weight of 163.22 . Other properties such as melting point, boiling point, and density are not explicitly provided in the search results .

Scientific Research Applications

Catalytic Applications

1-Pyridin-3-YL-pent-4-EN-1-OL has been investigated in catalysis. A study by Amarante et al. (2014) explored its derivative in molybdenum oxide/pyrazolylpyridine hybrid materials, demonstrating high activity and selectivity in olefin epoxidation, particularly with bio-derived olefins like DL-limonene and methyl oleate (Amarante et al., 2014).

Photocatalytic Activities

In the field of photocatalysis, Bachmann et al. (2013) described the coordination of pyridine-based ligands, including 1-Pyridin-3-YL-pent-4-EN-1-OL derivatives, to various metals. These complexes showed activity in water reduction, demonstrating the ligand's relevance in photocatalytic applications (Bachmann et al., 2013).

Synthesis of Multifunctional Materials

A study by Halcrow (2014) surveyed developments in the chemistry of pyridine derivatives, emphasizing the synthesis of multifunctional materials, including biomedical sensors and catalytic applications. This highlights the diverse utility of 1-Pyridin-3-YL-pent-4-EN-1-OL derivatives in various scientific fields (Halcrow, 2014).

Organic Light-Emitting Diodes (OLEDs)

Li et al. (2016) utilized a derivative of 1-Pyridin-3-YL-pent-4-EN-1-OL in the fabrication of phosphorescent OLEDs. The study demonstrated its application as a bipolar host material, highlighting its potential in advancing OLED technology (Li et al., 2016).

Polymerization Catalysis

Gu et al. (2017) explored the use of 1-Pyridin-3-YL-pent-4-EN-1-OL derivatives in rare earth metal bisamido complexes, which acted as precatalysts for isoprene polymerization, achieving high regio- and stereo-selectivity. This underscores its significance in polymer science (Gu et al., 2017).

properties

IUPAC Name

1-pyridin-3-ylpent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h2,4-5,7-8,10,12H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYTVZFUERQVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508364
Record name 1-(Pyridin-3-yl)pent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81418-01-1
Record name 1-(Pyridin-3-yl)pent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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